1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone
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Description
1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone is the enzyme DprE1 . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria .
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the bacterium’s inability to maintain its cell wall, affecting its survival and proliferation .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effects .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound prevents the bacterium from maintaining its structural integrity, leading to its eventual death .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-20-11-15(19)18-8-6-12(7-9-18)10-21-16-17-13-4-2-3-5-14(13)22-16/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZICAJZWGZJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.